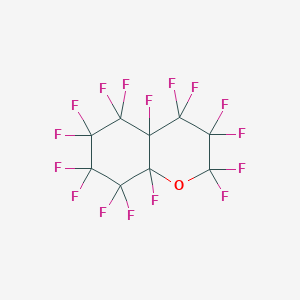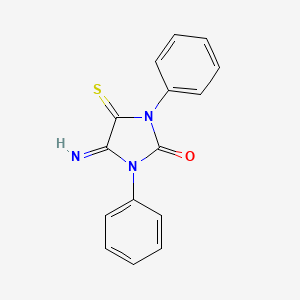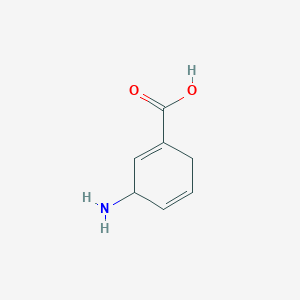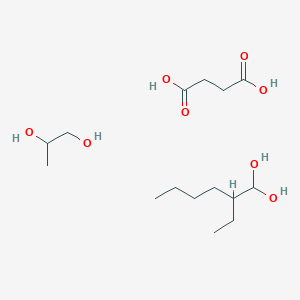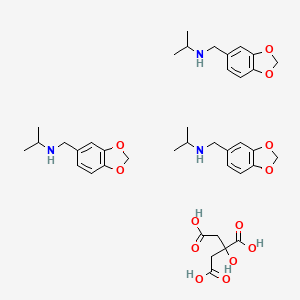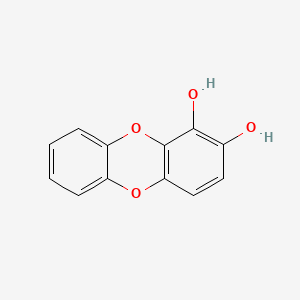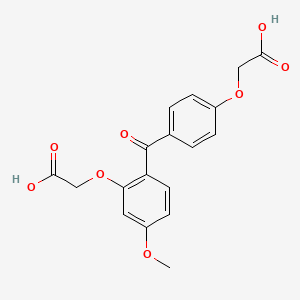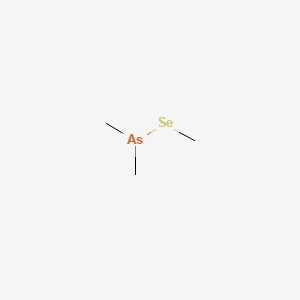
Dimethyl methylselenoarsine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl methylselenoarsine is an organoarsenic compound that contains both selenium and arsenic atoms. It is known for its unique chemical properties and potential applications in various fields of scientific research. The compound is characterized by the presence of two methyl groups attached to a selenium atom, which is further bonded to an arsenic atom with a methyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl methylselenoarsine typically involves the reaction of dimethyl selenide with methylarsenic compounds. One common method is the reaction of dimethyl selenide with methylarsine oxide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process requires careful handling of reagents and control of reaction parameters to ensure high yield and purity of the final product. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Dimethyl methylselenoarsine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced to form lower oxidation state products.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents and nucleophiles are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dimethyl selenoxide or selenone, while reduction may produce dimethyl selenide. Substitution reactions can lead to the formation of various organoselenium and organoarsenic compounds.
Scientific Research Applications
Dimethyl methylselenoarsine has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organoselenium and organoarsenic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anticancer agent.
Industry: It is used in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of dimethyl methylselenoarsine involves its interaction with molecular targets and pathways within biological systems. The compound can interact with proteins, enzymes, and nucleic acids, leading to various biochemical effects. The presence of selenium and arsenic atoms allows it to participate in redox reactions and modulate cellular signaling pathways. These interactions can result in the inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses.
Comparison with Similar Compounds
Similar Compounds
Dimethyl selenide: Contains selenium but lacks arsenic.
Methylarsine oxide: Contains arsenic but lacks selenium.
Dimethyl selenone: Contains selenium in a higher oxidation state.
Uniqueness
Dimethyl methylselenoarsine is unique due to the presence of both selenium and arsenic atoms in its structure. This dual presence imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications. Its ability to undergo various chemical reactions and interact with biological targets sets it apart from other similar compounds.
Properties
CAS No. |
73076-88-7 |
|---|---|
Molecular Formula |
C3H9AsSe |
Molecular Weight |
199.00 g/mol |
IUPAC Name |
dimethyl(methylselanyl)arsane |
InChI |
InChI=1S/C3H9AsSe/c1-4(2)5-3/h1-3H3 |
InChI Key |
HUEWEZFXLWQMMS-UHFFFAOYSA-N |
Canonical SMILES |
C[As](C)[Se]C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[3-(Benzyloxy)phenyl]-N-methoxy-N-methylurea](/img/structure/B14456717.png)
